molecular formula C21H17BrN4O2 B11264494 N-(4-bromophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

N-(4-bromophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

Cat. No.: B11264494
M. Wt: 437.3 g/mol
InChI Key: HUQOSZGLTQYQHT-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a synthetic organic compound with a complex structure. Let’s break it down:

    N-(4-bromophenyl): This part of the molecule contains a bromine-substituted phenyl ring.

    2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]: Here, we have a fused pyrazolo[1,5-a]pyrazine ring system, with a ketone group (4-oxo) and a phenyl ring (4-methylphenyl) attached.

Preparation Methods

The synthesis of N-(4-bromophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide involves several steps

    Bromination of 4-Phenylacetophenone: Start by brominating 4-phenylacetophenone to obtain N-(4-bromophenyl)acetophenone.

    Cyclization Reaction: React N-(4-bromophenyl)acetophenone with hydrazine hydrate to form the pyrazolo[1,5-a]pyrazine ring system.

    Acetylation: Finally, acetylate the resulting compound to obtain this compound.

Chemical Reactions Analysis

    Oxidation: The ketone group in the pyrazolo[1,5-a]pyrazine ring can undergo oxidation reactions.

    Substitution: The bromine atom on the phenyl ring is susceptible to nucleophilic substitution.

    Common Reagents: Bromine, hydrazine hydrate, acetic anhydride.

    Major Products: N-(4-bromophenyl)-2-[2-(4-methylphenyl)-4-hydroxypyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide (after hydrolysis).

Scientific Research Applications

    Medicinal Chemistry: Investigate its potential as a drug candidate due to its unique structure.

    Biological Studies: Explore its interactions with enzymes, receptors, or cellular pathways.

    Materials Science: Assess its properties for use in organic electronics or sensors.

Mechanism of Action

The exact mechanism remains an active area of research. it likely involves interactions with specific protein targets or modulation of cellular signaling pathways.

Properties

Molecular Formula

C21H17BrN4O2

Molecular Weight

437.3 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide

InChI

InChI=1S/C21H17BrN4O2/c1-14-2-4-15(5-3-14)18-12-19-21(28)25(10-11-26(19)24-18)13-20(27)23-17-8-6-16(22)7-9-17/h2-12H,13H2,1H3,(H,23,27)

InChI Key

HUQOSZGLTQYQHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=C(C=C4)Br

Origin of Product

United States

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